molecular formula C10H14ClNO2 B7911317 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride

4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride

Cat. No.: B7911317
M. Wt: 215.67 g/mol
InChI Key: UDLRIHIAMVINAR-UHFFFAOYSA-N
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Description

4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzoxepin family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzoxepin derivatives.

Scientific Research Applications

4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems in the central nervous system, which may account for its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in modulating synaptic transmission and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is unique due to its specific ring structure and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12;/h1-4,8,10,12H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLRIHIAMVINAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(C1N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride
Reactant of Route 2
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride
Reactant of Route 3
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride
Reactant of Route 4
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride
Reactant of Route 5
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride
Reactant of Route 6
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride

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